molecular formula C21H25N5 B2849217 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900898-18-2

6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2849217
CAS No.: 900898-18-2
M. Wt: 347.466
InChI Key: SHVSBNJXYXEFMU-UHFFFAOYSA-N
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Description

6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its complex structure, which includes an allyl group, a methyl group, a phenyl group, and a methylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, using reagents like allyl bromide in the presence of a base such as potassium carbonate.

    Substitution with Methylpiperazine: The methylpiperazine moiety is typically introduced through a nucleophilic substitution reaction, where the pyrazolopyrimidine core reacts with 1-methylpiperazine under reflux conditions.

    Phenyl Group Addition: The phenyl group is often introduced via a Suzuki coupling reaction, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the allyl group, leading to hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases (e.g., potassium carbonate) are typical.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydrogenated pyrazolopyrimidine derivatives.

    Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.

Scientific Research Applications

6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis and cell proliferation.

    Chemical Biology: It serves as a probe to study the mechanisms of action of pyrazolopyrimidine derivatives in biological systems.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methylpiperazine moiety, which may reduce its biological activity.

    5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the allyl group, potentially altering its interaction with biological targets.

    6-Allyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks both the methyl and methylpiperazine groups, which may significantly change its chemical properties and biological activities.

Uniqueness

The presence of the allyl, methyl, phenyl, and methylpiperazine groups in 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine makes it unique compared to its analogs. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-4-8-18-16(2)23-20-19(17-9-6-5-7-10-17)15-22-26(20)21(18)25-13-11-24(3)12-14-25/h4-7,9-10,15H,1,8,11-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSBNJXYXEFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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